tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with fluorobenzylidene groups and a tert-butyl ester. The presence of fluorine atoms in the benzylidene groups enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with a piperidone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene groups. The resulting intermediate is then esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to accommodate the increased volume. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzylidene groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,5-bis(trifluoromethyl)benzylidene-4-oxopiperidine-1-carboxylate: Similar structure but with trifluoromethyl groups instead of fluorobenzylidene groups.
tert-Butyl 3,5-bis(2-chlorobenzylidene)-4-oxopiperidine-1-carboxylate: Similar structure but with chlorobenzylidene groups instead of fluorobenzylidene groups.
Uniqueness
The presence of fluorine atoms in tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate imparts unique properties such as increased chemical stability, enhanced reactivity, and potential biological activity. These characteristics distinguish it from other similar compounds and make it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H23F2NO3 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
tert-butyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13- |
InChI Key |
MCSPIRBNMDODQP-BKHHGCLFSA-N |
Isomeric SMILES |
CC(OC(=O)N1C/C(=C/C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origin of Product |
United States |
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